molecular formula C13H10F3N3O4 B7812063 2-{[2-(Trifluoromethyl)quinazolin-4-yl]amino}butanedioic acid

2-{[2-(Trifluoromethyl)quinazolin-4-yl]amino}butanedioic acid

Cat. No.: B7812063
M. Wt: 329.23 g/mol
InChI Key: FBCALHOMQXCFQW-UHFFFAOYSA-N
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Description

2-{[2-(Trifluoromethyl)quinazolin-4-yl]amino}butanedioic acid is a synthetic organic compound that belongs to the quinazoline family. This compound is characterized by the presence of a trifluoromethyl group attached to the quinazoline ring, which is further connected to a butanedioic acid moiety. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-{[2-(Trifluoromethyl)quinazolin-4-yl]amino}butanedioic acid typically involves multiple steps. One common route includes the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via nucleophilic substitution reactions using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Attachment of the Butanedioic Acid Moiety: The final step involves the coupling of the quinazoline derivative with butanedioic acid or its derivatives under appropriate reaction conditions, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinazoline ring, using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed on the quinazoline ring or the butanedioic acid moiety using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Trifluoromethyl iodide, trifluoromethyl sulfonates, DMF (dimethylformamide).

Major Products:

    Oxidation: Quinazoline N-oxides.

    Reduction: Reduced quinazoline derivatives.

    Substitution: Functionalized quinazoline derivatives with various substituents replacing the trifluoromethyl group.

Mechanism of Action

The mechanism of action of 2-{[2-(Trifluoromethyl)quinazolin-4-yl]amino}butanedioic acid involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s ability to bind to these targets, leading to the inhibition of specific pathways. For example, in cancer cells, the compound may inhibit the activity of enzymes involved in DNA replication and repair, leading to cell cycle arrest and apoptosis .

Comparison with Similar Compounds

Uniqueness: 2-{[2-(Trifluoromethyl)quinazolin-4-yl]amino}butanedioic acid is unique due to the presence of both the trifluoromethyl group and the butanedioic acid moiety, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various research applications.

Properties

IUPAC Name

2-[[2-(trifluoromethyl)quinazolin-4-yl]amino]butanedioic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F3N3O4/c14-13(15,16)12-18-7-4-2-1-3-6(7)10(19-12)17-8(11(22)23)5-9(20)21/h1-4,8H,5H2,(H,20,21)(H,22,23)(H,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBCALHOMQXCFQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC(=N2)C(F)(F)F)NC(CC(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F3N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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